molecular formula C21H25Cl2N3O B4627472 2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide

2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide

Cat. No.: B4627472
M. Wt: 406.3 g/mol
InChI Key: BBRCPOUIGAUGPD-UHFFFAOYSA-N
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Description

2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide is a useful research compound. Its molecular formula is C21H25Cl2N3O and its molecular weight is 406.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 405.1374678 g/mol and the complexity rating of the compound is 451. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiarrhythmic Applications

One study explored the antiarrhythmic effects of a related compound, lorcainide, in patients with ventricular arrhythmias resistant to other agents. The study found that lorcainide effectively suppressed ventricular premature contractions, indicating its potential as an effective antiarrhythmic agent for arrhythmias difficult to treat with other medications (Meinertz et al., 1980).

Metabolic Studies

Another research focused on acetaminophen metabolism in humans, highlighting the complexity of drug metabolism and the significance of understanding the metabolic pathways for therapeutic agents. This study's insights into metabolite separation and identification could be relevant for studying 2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide's metabolism and its potential implications in medical treatments (Mrochek et al., 1974).

New Psychoactive Substances

The emergence of new psychoactive substances on the drug scene, including their prevalence and the necessity to include common ones in screening procedures, was discussed in a study. This context is crucial for understanding the challenges in detecting and managing the effects of novel compounds, possibly including derivatives similar to this compound, in clinical and forensic toxicology (Rust et al., 2012).

Novel Opioid Substances

A case series on MT-45, a novel psychoactive substance with opioid analgesic properties, was described, highlighting the importance of identifying and controlling harmful new psychoactive substances. The clinical presentation and treatment challenges associated with MT-45 intoxication underscore the complexity of managing the adverse effects of novel substances (Helander et al., 2014).

Oxidative Stress Model

Research on paracetamol (acetaminophen) proposed a novel model of oxidative stress in humans based on the detection of distinct metabolites following oral administration. This innovative approach to studying oxidative stress could provide insights into the oxidative properties and potential therapeutic applications of this compound (Trettin et al., 2014).

Properties

IUPAC Name

2-[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25Cl2N3O/c22-19-7-6-18(14-20(19)23)15-25-10-12-26(13-11-25)16-21(27)24-9-8-17-4-2-1-3-5-17/h1-7,14H,8-13,15-16H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBRCPOUIGAUGPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=C(C=C2)Cl)Cl)CC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.